An In-depth Technical Guide to 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public data for this specific derivative, this document leverages information on the parent compound, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (CAS: 34950-82-8), and related analogs to provide a well-rounded and scientifically grounded resource.
Introduction: The Significance of the Pyrido[3,2-b][1][2]oxazine Scaffold
The pyrido[1][2]oxazine core is a privileged heterocyclic motif frequently encountered in pharmacologically active molecules. This scaffold, a fusion of pyridine and morpholine rings, imparts a unique three-dimensional architecture that allows for precise interactions with biological targets. The incorporation of a bromine atom at the 7-position and an ethyl group at the 3-position of the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine framework is anticipated to modulate the compound's physicochemical properties and biological activity, making it a compelling candidate for drug discovery programs.
The broader class of pyrido[1][2]oxazines has demonstrated a wide range of biological activities, including analgesic and local anesthetic properties.[3] More recently, derivatives of the isomeric pyrido[2,3-b][1][2]oxazine have been identified as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, showing promise in the treatment of non-small cell lung cancer.[4][5]
Physicochemical and Structural Characteristics
| Property | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine |
| CAS Number | 34950-82-8[6] | Not Assigned |
| Molecular Formula | C₇H₇BrN₂O[6] | C₉H₁₁BrN₂O |
| Molecular Weight | 215.05 g/mol [2] | 243.10 g/mol |
| Appearance | Solid (predicted) | Solid (predicted) |
| Melting Point | Not Reported | Not Reported |
| Boiling Point | Not Reported | Not Reported |
| Solubility | Not Reported | Not Reported |
| InChI Key | CYISPVTTZWJFEO-UHFFFAOYSA-N[2] | (Predicted) |
| SMILES | Brc1cnc2NCCOc2c1[2] | Brc1cnc2NC(CC)COc2c1 |
Synthesis and Chemical Reactivity
The synthesis of 3-substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines can be approached through several synthetic strategies. A plausible and efficient method for the preparation of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine would involve a multi-step sequence starting from a readily available substituted pyridine derivative.
Proposed Synthetic Pathway
A logical synthetic route would commence with the appropriate 2-amino-3-hydroxypyridine precursor, followed by the introduction of the oxazine ring and subsequent functionalization.
Caption: Proposed synthetic scheme for 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(5-Bromo-3-hydroxypyridin-2-yl)acetamide
To a solution of 5-bromo-2-amino-3-hydroxypyridine in glacial acetic acid, acetic anhydride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the N-acetyl protected intermediate.
Step 2: Synthesis of 4-Acetyl-7-bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
To a solution of N-(5-Bromo-3-hydroxypyridin-2-yl)acetamide in a suitable aprotic solvent such as DMF, a strong base like sodium hydride is added portion-wise at 0°C. After stirring for 30 minutes, 1,2-dibromobutane is added dropwise, and the reaction mixture is heated to 80°C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
The acetyl-protected intermediate is dissolved in a mixture of methanol and aqueous hydrochloric acid. The solution is refluxed for 6 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product.
Potential Applications in Drug Discovery
The pyrido[3,2-b][1][2]oxazine scaffold is a promising platform for the development of novel therapeutic agents. The introduction of a 7-bromo substituent can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The 3-ethyl group can provide additional hydrophobic interactions within a target's binding pocket.
As EGFR-Tyrosine Kinase Inhibitors
Given that pyrido[2,3-b][1][2]oxazine derivatives have shown potent inhibitory activity against EGFR-TK, it is plausible that 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine could also target this critical signaling pathway implicated in various cancers.
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine represents an intriguing, yet underexplored, chemical entity. Based on the established pharmacology of the parent pyrido[1][2]oxazine scaffold, this derivative holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this compound. Further investigation is warranted to elucidate its precise physicochemical properties and full pharmacological profile.
References
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
-
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]
-
[Studies on pyridinol derivatives. III. Synthesis and pharmacological activity of 2H-pyrido [3,2-b]-1,4-oxazin-3-one derivatives]. (1983). PubMed. Retrieved March 25, 2026, from [Link]
-
3,4-Dihydro-2H-1,4-oxazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
7-bromo-3,4-dihydro-2h-pyrido[3,2-b][1][2]oxazine. (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]
-
Integrating 3,4-Dihydro-2H-1,4-oxazine into Peptides as a Modification: Silver Triflate-Catalyzed Cyclization of N-Propargyl N-Sulfonyl Amino Alcohols for SPPS Applications. (2024). ACS Publications. Retrieved March 25, 2026, from [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]
-
Water mediated synthesis of various[1][7]oxazine compounds using alum as a catalyst. (2010). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | C7H7BrN2O | CID 24229635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Studies on pyridinol derivatives. III. Synthesis and pharmacological activity of 2H-pyrido [3,2-b]-1,4-oxazin-3-one derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. Page loading... [wap.guidechem.com]
